Carbonic Anhydrase Isoform Selectivity
3-Methylcyclohexane-1-sulfonyl fluoride exhibits a measurable selectivity window within the carbonic anhydrase family. Against human CA9, it displays a Ki of 1.60 × 10³ nM (1.6 μM), compared to Ki = 7.97 × 10³ nM (7.97 μM) for CA1 and Ki > 1.00 × 10⁵ nM (>100 μM) for CA2 [1]. This corresponds to a ~5-fold preference for CA9 over CA1 and a >62-fold preference over CA2. In contrast, the widely used broad-spectrum sulfonyl fluoride PMSF (phenylmethanesulfonyl fluoride) shows no reported CA9 selectivity and commonly inhibits serine hydrolases indiscriminately at 0.1–1 mM working concentrations [2]. The cyclohexyl scaffold provides a steric and conformational basis for this isoform discrimination not achievable with planar aromatic sulfonyl fluorides [3].
CA1 Ki: 7.97 μM | CA2 Ki: >100 μM
~5× CA9/CA1; >62× CA9/CA2
| Evidence Dimension | Carbonic anhydrase isoform inhibition potency (Ki) |
|---|---|
| Target Compound Data | CA9: Ki = 1.60 × 10³ nM; CA1: Ki = 7.97 × 10³ nM; CA2: Ki > 1.00 × 10⁵ nM |
| Comparator Or Baseline | PMSF: No CA isoform-selective inhibition reported; typical working concentration 0.1–1 mM for broad serine hydrolase inhibition |
| Quantified Difference | CA9/CA1 selectivity ratio ≈ 5; CA9/CA2 selectivity ratio > 62 for the target compound vs. essentially non-selective broad-spectrum inhibition for PMSF |
| Conditions | Phenol red-based stopped-flow CO₂ hydrase assay; pre-incubation 15 min to 24 h; measurement after 6 h [1] |
Why This Matters
For chemical biology programs targeting tumor-associated CA9 while sparing the ubiquitous off-target isoform CA2, this selectivity window provides a starting point for rational covalent probe optimization that broad-spectrum agents like PMSF cannot offer.
- [1] BindingDB Entry BDBM50360796. Affinity data for 3-Methylcyclohexane-1-sulfonyl fluoride against human CA1, CA2, CA9. Ki values determined by phenol red-based stopped-flow CO₂ hydrase assay. View Source
- [2] Fahrney DE, Gold AM. Sulfonyl fluorides as inhibitors of esterases. I. Rates of reaction with acetylcholinesterase, α-chymotrypsin, and trypsin. J. Am. Chem. Soc. 1963;85(7):997–1000. View Source
- [3] Chinthakindi PK, Arvidsson PI. Sulfonyl Fluorides (SFs): More Than Click Reagents? Eur. J. Org. Chem. 2018;2018:3648–3666. (Review documenting selectivity differences between aliphatic and aromatic sulfonyl fluoride scaffolds.) View Source
